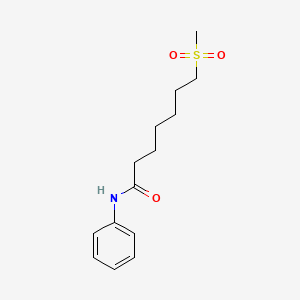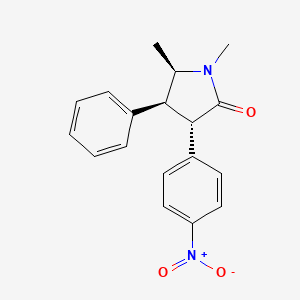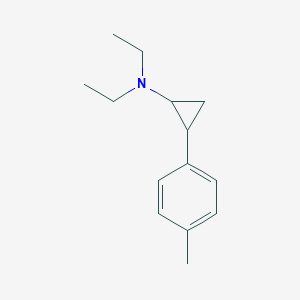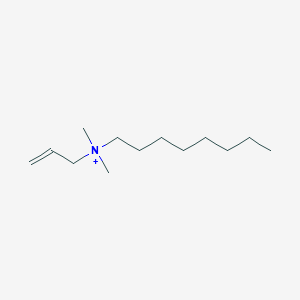![molecular formula C12H14F3NO B14217457 N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine CAS No. 592537-94-5](/img/structure/B14217457.png)
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine is an organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl-butenyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine typically involves the reaction of 4-methoxyaniline with a suitable trifluoromethyl-butenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as distillation or chromatography, are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-2-butenyl]amine
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-pentenyl]amine
- N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-hexenyl]amine
Uniqueness
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine is unique due to its specific trifluoromethyl-butenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
592537-94-5 |
|---|---|
Fórmula molecular |
C12H14F3NO |
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9/h3,5-8,11,16H,1,4H2,2H3 |
Clave InChI |
IURKFAZOZAEEOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)

![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)


![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)

![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)

![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)

